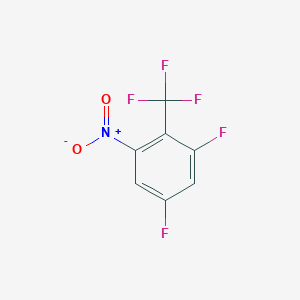

2,4-Difluoro-6-nitrobenzotrifluoride

説明

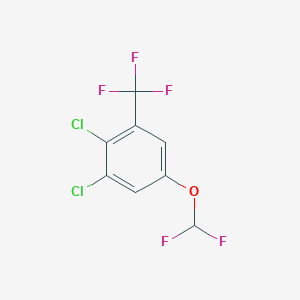

“2,4-Difluoro-6-nitrobenzotrifluoride” is a chemical compound with the molecular formula C7H2F5NO2 . It is also known as "1,5-difluoro-3-nitro-2-(trifluoromethyl)benzene" .

Synthesis Analysis

The synthesis of similar compounds has been achieved through nitration processes. For example, a synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent .Molecular Structure Analysis

The molecular structure of “2,4-Difluoro-6-nitrobenzotrifluoride” is based on structures generated from information available in databases . The molecular weight of this compound is 227.09 .科学的研究の応用

Synthesis and Structural Investigation

2,4-Difluoro-6-nitrobenzotrifluoride is involved in the synthesis of electron-rich nitroaromatics. These compounds undergo nucleophilic aromatic substitution, leading to a variety of nitrobenzene derivatives. The nitro group in these structures serves as a structural probe, revealing the extent of electron donation from amino substituents, as observed in X-ray crystal structure analysis. This synthesis process demonstrates the intricate relationship between structure and electronic properties in nitroaromatic compounds (White et al., 2019).

Spin-Spin Coupling Analysis

The compound is used in studies of indirect spin-spin coupling constants between fluorine nuclei. Research on compounds like 2-fluoro-5-nitrobenzotrifluoride and related derivatives demonstrates through-space interactions and aids in the understanding of molecular magnetic properties (Schaefer et al., 1975).

Crystal Structure Elucidation

Research on isomers of 3-nitrobenzotrifluoride, closely related to 2,4-difluoro-6-nitrobenzotrifluoride, contributes to the understanding of crystal structures and molecular packing. Such studies are essential in materials science, particularly in the formation and analysis of cocrystals (Lynch & Mcclenaghan, 2003).

Biodegradation Studies

Nitroaromatic compounds like 2,4-Difluoro-6-nitrobenzotrifluoride are subject to biodegradation research. Understanding the microbial systems capable of transforming or biodegrading nitroaromatic compounds is crucial for environmental remediation and the development of biocatalysis strategies (Spain, 2013).

Vibrational Analysis and Molecular Structure

Density functional method (DFT) studies, including the analysis of P-nitrobenzotrifluoride, a similar compound, contribute to the understanding of molecular geometry and vibrational frequencies. Such analyses are significant in the field of molecular spectroscopy and can lead to applications in materials science and chemistry (Arivazhagan et al., 2014).

Polyimide Synthesis

The synthesis of unsymmetrical diamine monomers from derivatives like 2-bromo-5-nitrobenzotrifluoride leads to the development of soluble polyimides. These polyimides exhibit high thermal stability and low refractive indexes, making them suitable for advanced optoelectronics applications (Choi et al., 2008).

Microwave Spectroscopy

Studies involving microwave spectroscopy of fluorine-substituted nitrobenzenes, including 2,4-difluoronitrobenzene, explore internal rotation potential and structural features. This research is pivotal in understanding the molecular dynamics and structural properties of similar compounds (Larsen & Nielsen, 2014).

Continuous-Flow Synthesis

The development of continuous-flow synthesis protocols, like the production of 5-fluoro-2-nitrobenzotrifluoride, demonstrates advancements in chemical manufacturing processes. Such innovations lead to more efficient and safer production of fine chemicals and pharmaceutical intermediates (Chen et al., 2020).

Safety and Hazards

特性

IUPAC Name |

1,5-difluoro-3-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO2/c8-3-1-4(9)6(7(10,11)12)5(2-3)13(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQUUKHUFGOKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-6-nitrobenzotrifluoride | |

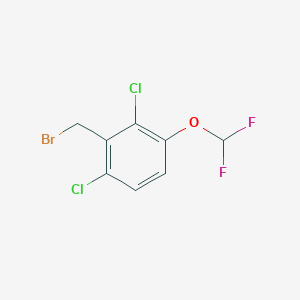

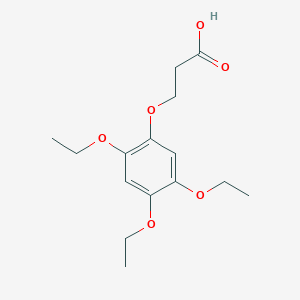

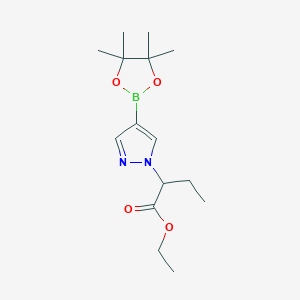

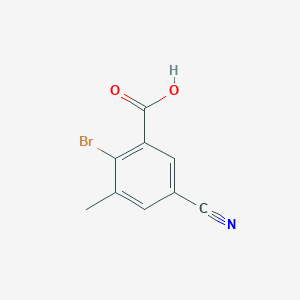

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。